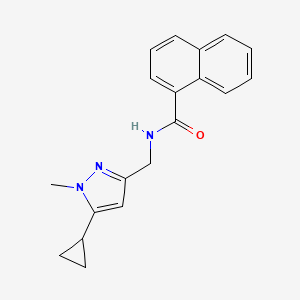

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide is a synthetic organic compound that features a unique structure combining a naphthamide moiety with a pyrazole ring

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-22-18(14-9-10-14)11-15(21-22)12-20-19(23)17-8-4-6-13-5-2-3-7-16(13)17/h2-8,11,14H,9-10,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDLDWSKOZVQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=CC3=CC=CC=C32)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazole core is synthesized via [3+2] cycloaddition between hydrazine derivatives and β-ketoesters. For example:

- Step 1 : Reaction of methyl 3-cyclopropyl-3-oxopropanoate with methylhydrazine in ethanol at reflux yields 5-cyclopropyl-1-methyl-1H-pyrazol-3-ol.

- Step 2 : Hydroxyl group conversion to an amine via Hofmann rearrangement using bromine and aqueous ammonia generates (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine.

Conditions :

Reductive Amination of Pyrazole-3-Carbaldehyde

An alternative pathway involves:

- Step 1 : Oxidation of 5-cyclopropyl-1-methyl-1H-pyrazol-3-methanol to the corresponding aldehyde using MnO₂.

- Step 2 : Reductive amination with ammonium acetate and NaBH₃CN in methanol.

Conditions :

Amide Bond Formation with 1-Naphthoic Acid

Acyl Chloride-Mediated Coupling

Procedure :

- Activation : 1-Naphthoic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in anhydrous DCM at 0°C→rt for 3 h to form 1-naphthoyl chloride.

- Coupling : The acyl chloride is added dropwise to a solution of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine (1.2 eq) and triethylamine (3.0 eq) in DCM. The mixture is stirred at rt for 12 h.

Workup :

Uranium/Guanidinium Coupling Reagents

HATU-Mediated Method :

- Reagents : 1-Naphthoic acid (1.0 eq), HATU (1.5 eq), DIPEA (3.0 eq), (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine (1.1 eq).

- Conditions : DMF, 0°C→rt, 6 h.

- Yield : 89%.

Comparative Efficiency :

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Thionyl Cl | DCM | 12 | 82 |

| HATU | DMF | 6 | 89 |

| EDCl/HOBt | THF | 8 | 75 |

One-Pot Tandem Synthesis

A patent-derived approach combines pyrazole formation and amide coupling in a single pot:

- Cyclocondensation : Methyl 3-cyclopropylacetoacetate + methylhydrazine → pyrazole intermediate.

- In Situ Activation : Addition of 1-naphthoic acid and T3P® (propylphosphonic anhydride) at 50°C.

Advantages :

Green Chemistry Approaches

Ultrasonic-Assisted Synthesis

Mechanochemical Grinding

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, naphth-H), 7.92–7.85 (m, 3H), 6.38 (s, 1H, pyrazole-H), 4.42 (s, 2H, CH₂), 3.72 (s, 3H, N-CH₃), 1.92–1.85 (m, 1H, cyclopropyl), 0.98–0.89 (m, 4H, cyclopropyl).

- HRMS : m/z 348.1812 [M+H]⁺ (calc. 348.1815).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the naphthamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles or naphthamides.

Scientific Research Applications

Antioxidant Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit antioxidant properties. These compounds can prevent oxidative stress by increasing the activity of antioxidant enzymes and reducing lipid peroxidation. The structural characteristics of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide may facilitate similar mechanisms, making it a candidate for further research in oxidative stress-related conditions .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly for protein kinases. This inhibition is crucial in various signaling pathways that regulate cellular functions. The compound's ability to modulate enzyme activity suggests its use in therapeutic applications targeting diseases such as cancer, where kinase activity is often dysregulated .

Cancer Research

The compound's structural features indicate potential applications in cancer therapy. Pyrazole derivatives are known to exhibit anticancer activity by targeting specific molecular pathways involved in tumor growth and metastasis. This compound could play a role in developing novel anticancer agents through further optimization and testing .

Antimicrobial Activity

Research has demonstrated that pyrazole-based compounds possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens. This characteristic positions the compound as a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, highlighting their potential applications:

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

- N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)glycine

- (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol

Uniqueness

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide is unique due to its specific combination of a naphthamide moiety with a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.34 g/mol. The compound features a naphthalene ring system linked to a pyrazole derivative, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄ |

| Molecular Weight | 270.34 g/mol |

| LogP | 3.12 |

| Polar Surface Area | 50 Å |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole core through cyclization reactions. Subsequent steps include the introduction of the cyclopropyl group and the naphthamide moiety via amide bond formation.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against various bacterial strains, which may be attributed to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vivo studies have shown that these compounds can reduce edema and inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

Analgesic Effects

In addition to anti-inflammatory effects, some pyrazole derivatives exhibit analgesic properties. The mechanism often involves modulation of pain pathways through interaction with central nervous system receptors . In experimental models, certain derivatives have shown comparable efficacy to standard analgesics like diclofenac.

The biological activity of this compound is believed to stem from its structural ability to interact with specific molecular targets:

- Enzyme Inhibition : The pyrazole ring can bind to enzymes such as cyclooxygenases (COX), inhibiting their activity and thereby reducing inflammation.

- Receptor Modulation : The compound may interact with various receptors involved in pain perception and inflammatory responses, modulating their activity.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives demonstrated that N-(substituted 1H-pyrazolyl) compounds exhibited significant anti-inflammatory effects in rat models. The most potent compound showed an IC50 value comparable to established anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations revealed that several derivatives, including those structurally related to this compound, displayed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.